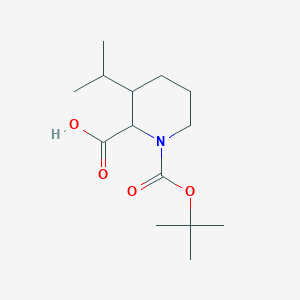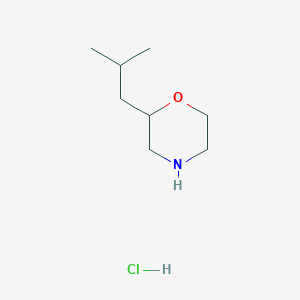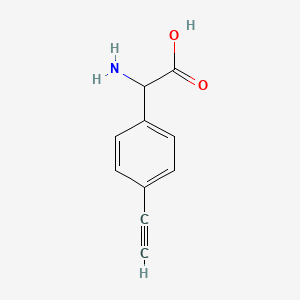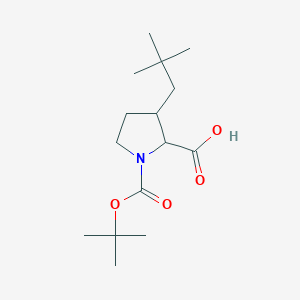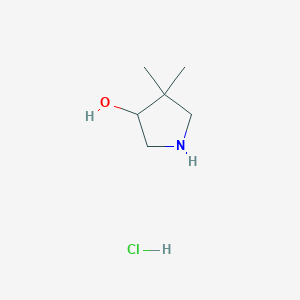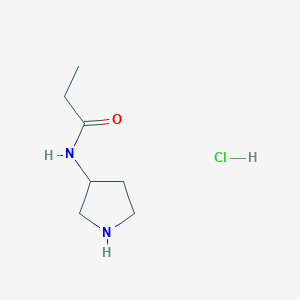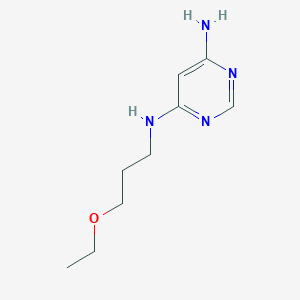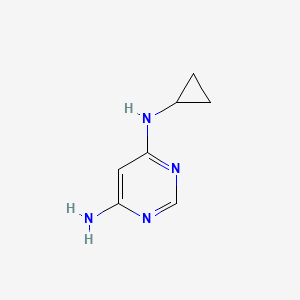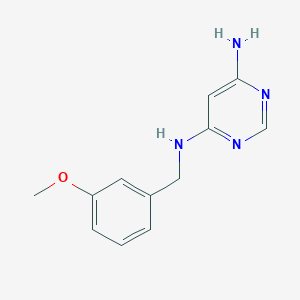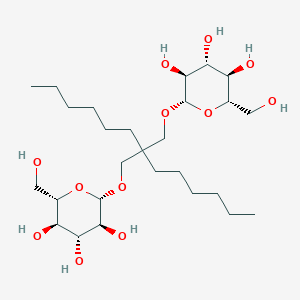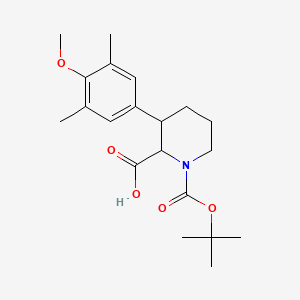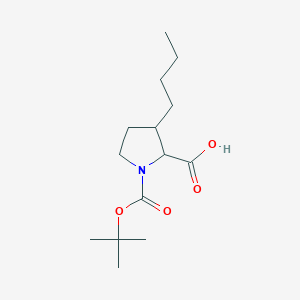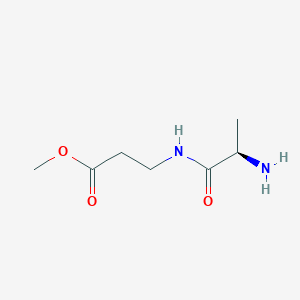
R-3-(2-Aminopropionylamino)propionic acid methyl ester
Overview
Description
“R-3-(2-Aminopropionylamino)propionic acid methyl ester” is a chemical compound with the molecular formula C7H14N2O3 . It is a type of ester, which are commonly used in a wide variety of fields due to their versatile properties .
Chemical Reactions Analysis
Esters, including “R-3-(2-Aminopropionylamino)propionic acid methyl ester”, can undergo a variety of chemical reactions. One such reaction is hydrolysis, which is the breaking of the ester bond in the presence of water. This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
The physical and chemical properties of “R-3-(2-Aminopropionylamino)propionic acid methyl ester” include its molecular weight, which is 174.2 . Other properties such as its melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Biological Activity Studies
- Research has focused on the synthesis and properties of hypotensive N-alkylaminopropionic esters and N,N-dialkylaminopropionic esters, including their hydroxamic acids. These compounds were studied for their blood pressure-lowering effects in anesthetized cats, with the majority of esters and hydroxamic acids showing hypotensive activity, while carboxylic acids remained inactive (Coutts et al., 1971).
Enantioselective Synthesis and Derivative Studies
- Enantioselective synthesis of β-amino acids using chiral derivatives of β-aminopropionic acid has been explored, highlighting the potential of these derivatives as precursors for enantiopure α-substituted-β-amino acids. Diastereoselectivity in alkylation reactions was a focus, with certain derivatives showing improved stereoselectivity under specific conditions (Gutierrez-Garcia et al., 2001).
Antibacterial and Fungicidal Activities
- The antibacterial and fungicidal activities of β-alkyloxypropionic acids and their methyl esters have been investigated, revealing optimal activity with certain alkoxy group sizes. These compounds demonstrate potential in antimicrobial applications, with modifications enhancing activity against specific pathogens (Abe, 1966).
Industrial and Environmental Applications
- Research into the enantioselective resolution of precursors for aryloxy phenoxy propionate herbicides using immobilized lipase from Aspergillus oryzae illustrates the potential of these compounds in agricultural chemical synthesis. The study achieved high enantiomeric excess and conversion rate under optimal conditions, showcasing an efficient method for producing chiral precursors (Zhong et al., 2019).
properties
IUPAC Name |
methyl 3-[[(2R)-2-aminopropanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(8)7(11)9-4-3-6(10)12-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPGVGLUPOVMQV-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCCC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R-3-(2-Aminopropionylamino)propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



